4-Fluorotoluene

Description

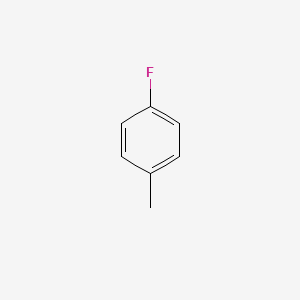

Structure

3D Structure

Propriétés

IUPAC Name |

1-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F/c1-6-2-4-7(8)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWPPGUCZBJXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F | |

| Record name | 4-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059852 | |

| Record name | p-Fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-fluorotoluene appears as a colorless liquid with an aromatic odor. May float or sink in water. (USCG, 1999) | |

| Record name | 4-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

241.9 °F at 760 mmHg (USCG, 1999) | |

| Record name | 4-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

105 °F (USCG, 1999) | |

| Record name | 4-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.0007 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | 4-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

39.81 mmHg (USCG, 1999) | |

| Record name | 4-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

352-32-9, 2194-09-4 | |

| Record name | 4-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Fluorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzyl radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002194094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-FLUOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUD6WZ1B8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-70.2 °F (USCG, 1999) | |

| Record name | 4-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorotoluene, a colorless liquid with a distinct aromatic odor, is a key intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its unique physicochemical properties, stemming from the presence of a fluorine atom on the toluene ring, make it a valuable building block in modern organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and a representative reaction, and an analysis of its spectral data.

Physical Properties

This compound is a flammable liquid that is largely insoluble in water but soluble in common organic solvents such as ether and alcohol.[2] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇F | [3][4] |

| Molecular Weight | 110.13 g/mol | [2][3][4][5] |

| Appearance | Colorless to pale yellow liquid with an aromatic odor | [3][6] |

| Density | 1.00 g/mL at 25 °C | [5][7] |

| Boiling Point | 116 °C | [2][4][5] |

| Melting Point | -56 °C | [2][5][8] |

| Flash Point | 10 °C (closed cup) | [2][5][7] |

| Vapor Pressure | 39.81 mmHg at 25 °C | [3][9] |

| Refractive Index (n20/D) | 1.47 | [2][5][8] |

| Solubility in Water | Insoluble/Slightly soluble (200 mg/L) | [2][6] |

| Solubility in Organic Solvents | Soluble in ether, alcohol | [2] |

| CAS Number | 352-32-9 | [2][3][5][6] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between the electron-donating methyl group and the electron-withdrawing, yet ortho-para directing, fluorine atom. This substitution pattern influences its reactivity in various organic transformations, most notably in electrophilic aromatic substitution reactions.

This compound is incompatible with strong oxidizing and reducing agents.[3][9][10] It may also react with amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[3][9][10] Combustion of this compound can produce toxic fluoride fumes.[6][9][10]

Electrophilic Aromatic Substitution

The fluorine atom, despite its high electronegativity, directs incoming electrophiles to the ortho and para positions due to the lone pairs of electrons that can be donated to the aromatic ring, stabilizing the arenium ion intermediate. The methyl group is also an ortho-para director and an activating group. In this compound, the para position is blocked, thus electrophilic substitution is expected to occur at the positions ortho to the methyl group (and meta to the fluorine) and ortho to the fluorine atom (and meta to the methyl group).

A notable example is the nitration of this compound. Studies have shown that under certain conditions, nitration can lead to side-chain substitution on the methyl group in addition to ring substitution. For instance, nitration with 70% nitric acid over solid acid catalysts has been reported to yield 4-fluoro-α-nitrotoluene as a major product.[4][5][8]

Experimental Protocols

Synthesis of this compound via a Modified Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic method for the synthesis of aryl fluorides from aryl amines.[2] A detailed protocol for the preparation of this compound from p-toluidine is as follows:

Materials:

-

Anhydrous hydrogen fluoride

-

p-Toluidine

-

Sodium nitrite

-

Sodium carbonate (for neutralization)

Procedure:

-

Cool anhydrous hydrogen fluoride to 0-5°C in a suitable reactor.

-

Slowly add p-toluidine to the cooled anhydrous hydrogen fluoride, ensuring the temperature does not exceed 20°C.

-

Once the p-toluidine has completely dissolved, add sodium nitrite while maintaining the temperature at 0-5°C. Stir the mixture for 1 hour.

-

Initiate the pyrolysis of the resulting diazonium salt. This is a critical step and should be performed with precise temperature control in stages to minimize side reactions. A suggested heating profile is:

-

Heat to 20°C and hold for 4 hours.

-

Heat to 30°C and hold for 3 hours.

-

Heat to 40°C and hold for 4 hours.

-

Heat to 50°C and hold for 2 hours.

-

-

After the pyrolysis is complete, maintain the temperature for an additional 2-3 hours.

-

Cool the reaction mixture and separate the organic phase.

-

Neutralize the organic phase with a solution of sodium carbonate until the pH is between 7 and 8.

-

Distill the neutralized organic phase to obtain pure this compound. This method has been reported to yield a product with a purity of up to 99% and a yield of up to 97%.[11]

Safety Note: Anhydrous hydrogen fluoride is extremely corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Nitration of this compound (General Procedure)

The following is a general procedure for the nitration of an aromatic compound and can be adapted for this compound.

Materials:

-

This compound

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

Ice bath

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid to prepare the nitrating mixture.

-

Cool the nitrating mixture to 0-5°C.

-

Slowly add this compound to the cold nitrating mixture with vigorous stirring. The temperature should be carefully monitored and maintained below 10°C.

-

After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a specified period to ensure the reaction goes to completion.

-

Pour the reaction mixture onto crushed ice to quench the reaction.

-

The crude product can then be isolated by extraction with a suitable organic solvent, followed by washing, drying, and purification by distillation or chromatography.

Spectral Data

The structure of this compound can be confirmed by various spectroscopic techniques.

NMR Spectroscopy

Table 2: NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~2.30 | s | -CH₃ |

| ~6.94 | t | H-3, H-5 | |

| ~7.06 | t | H-2, H-6 | |

| ¹³C NMR | ~20.5 | s | -CH₃ |

| ~115.0 (d, J ≈ 21 Hz) | d | C-3, C-5 | |

| ~129.5 (d, J ≈ 8 Hz) | d | C-2, C-6 | |

| ~135.0 (d, J ≈ 3 Hz) | d | C-1 | |

| ~161.5 (d, J ≈ 243 Hz) | d | C-4 | |

| ¹⁹F NMR | ~ -117 | m | Ar-F |

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. Coupling constants (J) are given in Hertz (Hz). 's' denotes a singlet, 'd' a doublet, 't' a triplet, and 'm' a multiplet.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3030-3100 | C-H stretching (aromatic) |

| ~2850-3000 | C-H stretching (methyl) |

| ~1600, 1500, 1450 | C=C stretching (aromatic ring) |

| ~1220 | C-F stretching |

| ~815 | C-H bending (para-disubstituted ring) |

Visualizations

Synthesis of this compound Workflow

References

- 1. rsc.org [rsc.org]

- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. [PDF] Solid acid catalysts for fluorotoluene nitration using nitric acid | Semantic Scholar [semanticscholar.org]

- 9. p-Fluorotoluene(352-32-9) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Chloro-4-fluorotoluene(452-73-3) IR Spectrum [chemicalbook.com]

- 11. Page loading... [guidechem.com]

4-Fluorotoluene CAS number and molecular structure

An In-Depth Technical Guide to 4-Fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (p-Fluorotoluene), a key building block in modern organic synthesis. This document details its chemical identity, molecular structure, physicochemical properties, and its significant applications, particularly in the pharmaceutical and agrochemical industries. Detailed experimental protocols for its synthesis and relevant spectroscopic data are also presented to support research and development activities.

Chemical Identity and Molecular Structure

This compound, also known as p-fluorotoluene, is an aromatic organic compound.[1] Its structure consists of a toluene molecule where a hydrogen atom on the benzene ring at the para-position (position 4) relative to the methyl group is substituted with a fluorine atom.[1] This substitution imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.[2]

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

CAS Number: 352-32-9[3]

The molecular structure can be represented in various standard chemical formats, which are crucial for database searches and computational modeling.

| Identifier Type | Identifier |

| IUPAC Name | 1-fluoro-4-methylbenzene[3] |

| Molecular Formula | C₇H₇F[1][3] |

| SMILES | CC1=CC=C(F)C=C1[1][3] |

| InChI Key | WRWPPGUCZBJXKX-UHFFFAOYSA-N[1][3] |

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are well-documented, making it a predictable and reliable reagent in various chemical transformations. It typically presents as a colorless liquid with a characteristic aromatic odor.[1][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 110.13 g/mol [3] |

| Appearance | Colorless liquid[1][5] |

| Boiling Point | 116-117 °C[5][6][7] |

| Melting Point | -56 °C[5][6] |

| Flash Point | 10 °C[5] |

| Density | 1.000 g/mL at 20 °C[8] |

| Refractive Index | 1.4674 - 1.4694[5] |

| Water Solubility | Immiscible[5] |

Spectroscopic data is essential for the identification and quality control of this compound. The following table summarizes key spectral information.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points / Interpretation |

|---|---|

| ¹H NMR | Spectra available, showing characteristic aromatic and methyl proton signals.[9] |

| ¹³C NMR | Spectra available, with distinct signals for the fluorinated and methyl-substituted carbons.[10] |

| ¹⁹F NMR | Provides a specific signal for the fluorine atom, useful for purity assessment.[11][12] |

| Mass Spec. (GC-MS) | Molecular ion peak (M+) at m/z 110, consistent with the molecular weight.[13][14] |

| Infrared (IR) | Characteristic C-F and aromatic C-H stretching bands.[14] |

Synthesis of this compound: Experimental Protocol

This compound is commonly synthesized via the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium fluoroborate salt. The following protocol details a representative procedure starting from 4-toluidine.

Reaction Scheme: The synthesis involves two main steps:

-

Diazotization of 4-toluidine to form 4-methylbenzenediazonium fluoroborate.

-

Thermal decomposition (pyrolysis) of the diazonium salt to yield this compound.

Caption: Synthesis of this compound via the Balz-Schiemann reaction.

Methodology:

Step 1: Preparation of 4-Methylbenzenediazonium Fluoroborate

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-toluidine (1.0 eq) and a 48% aqueous solution of fluoroboric acid (HBF₄) (2.5 eq). Cool the mixture to 0 °C in an ice-salt bath with continuous stirring.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine-acid mixture over 60 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.

-

Precipitation: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The 4-methylbenzenediazonium fluoroborate will precipitate as a white solid.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold 5% HBF₄ solution, followed by cold ethanol, and finally with cold diethyl ether to facilitate drying. Dry the solid under vacuum.

Step 2: Thermal Decomposition to this compound

-

Pyrolysis: Place the dried diazonium salt in a flask equipped for distillation. Heat the solid gently and carefully. The decomposition will begin, evidenced by the evolution of nitrogen gas.

-

Distillation: The crude this compound product will distill over. Collect the distillate. The decomposition should be controlled by careful heating to avoid vigorous gas evolution.

-

Work-up: Wash the collected organic distillate with a 5% sodium carbonate solution to remove any acidic impurities, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent and purify the liquid by fractional distillation to obtain pure this compound.

The following diagram illustrates the general workflow for this synthesis and purification process.

Caption: Experimental workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate primarily used in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[2][7][15] The incorporation of a fluorine atom into drug molecules can significantly enhance critical properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[7]

Key Roles in Synthesis:

-

Introduction of a Fluorinated Moiety: It serves as a ready source for the 1-fluoro-4-methylphenyl group, a common structural motif in many bioactive compounds.[7]

-

Starting Material for Functionalization: The methyl group can be readily oxidized to a carboxylic acid (forming 4-fluorobenzoic acid) or halogenated to form a benzyl halide, opening pathways to a wide array of derivatives.[15]

The strategic utility of this compound is depicted in the logical relationship diagram below.

Caption: Role of this compound as a versatile intermediate in chemical synthesis.

Safety and Handling

This compound is a highly flammable liquid and vapor.[16] It is also classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[16] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[1][16] Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5] For detailed safety information, consult the Safety Data Sheet (SDS).[16]

References

- 1. CAS 352-32-9: this compound | CymitQuimica [cymitquimica.com]

- 2. innospk.com [innospk.com]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. echemi.com [echemi.com]

- 5. This compound CAS 352-32-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound at Best Price in Nanyang, Henan | Nanyang Weiter Chemical Co.,ltd. [tradeindia.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound [stenutz.eu]

- 9. 2-Chloro-4-fluorotoluene(452-73-3) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. Benzene, 1-fluoro-4-methyl- [webbook.nist.gov]

- 15. sparrow-chemical.com [sparrow-chemical.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

4-Fluorotoluene boiling point and density

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluorotoluene

This technical guide provides a comprehensive overview of the boiling point and density of this compound, tailored for researchers, scientists, and professionals in drug development. This document outlines key quantitative data, detailed experimental protocols for the determination of these properties, and a logical workflow for their characterization.

This compound, also known as 1-fluoro-4-methylbenzene, is a colorless liquid with an aromatic odor.[1] It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate knowledge of its physical properties, such as boiling point and density, is crucial for process design, safety, and quality control in its applications.

The following table summarizes the reported values for the boiling point and density of this compound from various sources.

| Physical Property | Value | Conditions |

| Boiling Point | 116 °C | At 760 mmHg |

| 241.9 °F | At 760 mmHg[1] | |

| Density | 1.001 g/mL | At 25 °C |

| 1.0007 g/mL | At 20 °C (68 °F)[1] | |

| 0.998 g/mL | Not specified | |

| 1.005 g/cm³ | At 15 °C[2] |

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] Several methods can be employed for its determination, with the choice depending on the sample volume and required accuracy.

Micro-Boiling Point Determination (Reflux Method)

This method is suitable when only a small volume of the sample is available (approximately 0.5 mL).[4]

Apparatus:

-

Small test tube (e.g., 150 mm diameter)

-

Thermometer

-

Heating block or oil bath

-

Magnetic stirrer and stir bar

-

Clamps and stand

Procedure:

-

Place approximately 0.5 mL of this compound into the test tube along with a small magnetic stir bar.[4]

-

Clamp the test tube in the heating block.

-

Position the thermometer bulb about 1 cm above the liquid surface.[4]

-

Begin gentle stirring and heating.

-

Observe for the formation of a "reflux ring," which is a ring of condensing vapor on the inner wall of the test tube.[4][5]

-

Adjust the thermometer so that its bulb is at the level of this reflux ring.[4]

-

The stable temperature reading at this point is the boiling point.[4][5]

Capillary Method

This is another micro-method for determining the boiling point.

Apparatus:

-

Capillary tube (one end sealed)

-

Small test tube

-

Thermometer

-

Heating apparatus (e.g., MelTemp or Thiele tube)

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.[6]

-

The assembly is heated. Initially, air trapped in the capillary will be expelled.[5]

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[5][6]

-

Heating is then discontinued.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[5][6]

Simple Distillation

This method is suitable when a larger volume of the liquid (at least 5 mL) is available and provides a very accurate measurement.[3]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

Procedure:

-

The this compound sample is placed in the distillation flask.

-

The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm of the distillation flask.

-

The liquid is heated to a steady boil.

-

The temperature is recorded when the vapor is condensing on the thermometer bulb and a stable temperature is observed. This temperature is the boiling point.

Experimental Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is typically measured in g/mL or g/cm³.

Using a Graduated Cylinder and Balance

This method is straightforward but less precise than others.

Apparatus:

-

Graduated cylinder

-

Electronic balance

Procedure:

-

Record the mass of an empty, dry graduated cylinder.[7]

-

Add a known volume of this compound to the graduated cylinder (e.g., 10 mL).[8]

-

Record the mass of the graduated cylinder with the liquid.[7]

-

The mass of the liquid is the difference between the two mass readings.[7]

-

Density is calculated using the formula: Density = Mass / Volume.[9]

Using a Pycnometer (Specific Gravity Bottle)

This method yields highly accurate and reproducible density measurements.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Electronic balance

-

Constant temperature water bath

Procedure:

-

The mass of the clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is weighed to determine the mass of the liquid.

-

The procedure is repeated with a reference substance of known density, typically distilled water.

-

The density of this compound is calculated by comparing its mass to the mass of the same volume of water.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the determination of the boiling point and density of a liquid sample such as this compound.

References

- 1. p-Fluorotoluene | C7H7F | CID 9603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. wjec.co.uk [wjec.co.uk]

- 8. youtube.com [youtube.com]

- 9. homesciencetools.com [homesciencetools.com]

Spectroscopic Analysis of 4-Fluorotoluene: A Technical Guide to Infrared (IR) and Mass Spectrometry (MS) Data

Abstract

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) characterization of 4-fluorotoluene (p-fluorotoluene). Aimed at researchers, scientists, and professionals in drug development, this document details the spectroscopic properties, experimental protocols for data acquisition, and interpretation of the resulting spectra. Key data is presented in structured tables for clarity, and logical workflows and fragmentation pathways are visualized using diagrams to facilitate a deeper understanding of the analytical processes and molecular behavior.

Introduction to this compound

This compound is an organofluorine compound and a derivative of toluene. Its chemical structure consists of a benzene ring substituted with a methyl group and a fluorine atom at the para (1,4) position. The presence and position of these functional groups give rise to a distinct spectroscopic fingerprint, which is invaluable for its identification and characterization. Infrared (IR) spectroscopy probes the vibrational modes of the molecule's bonds, providing information about the functional groups present. Mass spectrometry (MS), particularly with electron ionization (EI), elucidates the molecule's mass and fragmentation pattern, offering confirmation of its molecular weight and structural insights.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states of its chemical bonds. The resulting spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹) and is characteristic of the molecule's structure.

IR Data for this compound

The IR spectrum of this compound exhibits several key absorption bands that are indicative of its aromatic structure, methyl group, and carbon-fluorine bond. Aromatic compounds show a characteristic C–H stretching absorption at 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range.[1][2] The substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane bending absorptions in the 900-690 cm⁻¹ region.[1] For para-substituted benzene rings, this peak generally falls between 860 and 790 cm⁻¹.[3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Methyl (-CH₃) C-H Stretch |

| 1610 - 1580 | Strong | Aromatic C=C Ring Stretch |

| 1515 - 1490 | Strong | Aromatic C=C Ring Stretch |

| 1250 - 1210 | Strong | Aryl C-F Stretch |

| 860 - 800 | Strong | C-H Out-of-Plane Bend (para-disubstitution pattern) |

Note: Peak positions are approximate. Actual values may vary slightly based on experimental conditions.

Experimental Protocol: Acquiring the IR Spectrum

A high-quality IR spectrum of this compound, a liquid at room temperature, can be obtained using the neat liquid thin-film method.

Materials:

-

This compound sample

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Salt plates (e.g., NaCl or KBr) and holder

-

Pasteur pipette

-

Volatile solvent for cleaning (e.g., acetone or methylene chloride)

-

Desiccator for storing salt plates

Procedure:

-

Prepare the Salt Plates: Ensure the salt plates are clean, dry, and transparent. If necessary, clean them by rinsing with a small amount of acetone and gently wiping with a lint-free tissue. Store the plates in a desiccator to prevent fogging from atmospheric moisture.

-

Sample Application: Place one clean salt plate on a flat, clean surface. Using a Pasteur pipette, place a single small drop of the this compound sample onto the center of the plate.

-

Forming the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates. There should be no air bubbles in the film.

-

Acquire the Spectrum: Place the sandwiched plates into the sample holder and insert it into the FTIR spectrometer's sample compartment.

-

Data Collection: Following the instrument's software instructions, collect the background spectrum (with an empty beam path). Then, acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, disassemble the salt plates, clean them thoroughly with a suitable solvent, and return them to the desiccator.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).[4] For volatile organic compounds like this compound, Electron Ionization (EI) is a common method. In EI-MS, high-energy electrons bombard the sample, causing the molecule to lose an electron to form a radical cation known as the molecular ion (M⁺•). This molecular ion can then undergo fragmentation, breaking into smaller, characteristic ions.

Mass Spectral Data for this compound

The mass spectrum of this compound provides its molecular weight and structural information from its fragmentation pattern. The molecular weight of this compound (C₇H₇F) is approximately 110.13 g/mol .[5]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 110 | ~80 | [C₇H₇F]⁺• (Molecular Ion, M⁺•) |

| 109 | 100 | [C₇H₆F]⁺ (Base Peak, [M-H]⁺) |

| 83 | ~25 | [C₅H₄F]⁺ (Loss of C₂H₂ from m/z 109) |

| 57 | ~15 | [C₄H₅]⁺ or other fragments |

Data is compiled from the NIST Mass Spectrometry Data Center.[4] Relative intensities are approximate.

Fragmentation Pathway

The fragmentation of this compound is dominated by the formation of a stable cation. The process begins with the molecular ion (m/z 110), which readily loses a hydrogen radical from the methyl group to form the highly stable fluorotropylium or fluorobenzyl cation at m/z 109. This fragment is the most abundant ion, and is therefore designated as the base peak. Subsequent fragmentation can occur, such as the loss of a neutral acetylene molecule (C₂H₂) to yield the ion at m/z 83.

Caption: Fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Acquiring the Mass Spectrum

The following is a general protocol for analyzing a volatile liquid sample like this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Materials:

-

This compound sample

-

GC-MS instrument with an EI source and quadrupole mass analyzer

-

Volatile solvent (e.g., methanol, acetonitrile, or dichloromethane)

-

2 mL sample vials with screw caps and septa

-

Microsyringe for sample injection

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample. A typical starting concentration is 1 mg/mL in a volatile organic solvent.[6] From this stock, prepare a more dilute working solution (e.g., 10-100 µg/mL) in the same solvent.[6] Transfer the final solution to a 2 mL sample vial.

-

Instrument Setup:

-

Set the GC parameters. Use a suitable capillary column (e.g., DB-5ms). Set a temperature program, for example: initial temperature of 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

-

Set the injection port temperature to 250°C.

-

Set the MS parameters. Use a standard EI energy of 70 eV. Set the mass analyzer to scan a range appropriate for the expected fragments (e.g., m/z 40-200). The ion source temperature is typically set to 230°C.

-

-

Sample Injection: An autosampler or manual injection can be used. Inject 1 µL of the prepared sample into the GC inlet. The sample is vaporized and carried onto the GC column by the carrier gas (usually Helium).

-

Separation and Ionization: The sample travels through the GC column, where it is separated from the solvent and any impurities. As this compound elutes from the column, it enters the MS ion source.

-

Data Acquisition: In the ion source, the molecules are ionized by the electron beam. The resulting ions are accelerated and separated by the mass analyzer. The detector records the abundance of ions at each m/z value, generating the mass spectrum.

-

Data Analysis: The resulting chromatogram will show a peak at the retention time of this compound. The mass spectrum corresponding to this peak can then be analyzed to identify the molecular ion and major fragment ions.

General Analytical Workflow

The characterization of a chemical compound like this compound involves a logical sequence of steps from sample handling to final data interpretation. The workflow for IR and MS analysis is outlined below.

Caption: General experimental workflow for IR and MS analysis.

Conclusion

The combined use of Infrared (IR) spectroscopy and Mass Spectrometry (MS) provides a robust and definitive method for the characterization of this compound. IR spectroscopy confirms the presence of the aromatic ring, methyl group, and C-F bond, while also indicating the para-substitution pattern. Mass spectrometry confirms the molecular weight of 110 amu and reveals a characteristic fragmentation pattern highlighted by the stable [M-H]⁺ base peak at m/z 109. The detailed protocols and data presented in this guide serve as a valuable resource for scientists engaged in the analysis and quality control of this and structurally related compounds.

References

- 1. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Benzene, 1-fluoro-4-methyl- [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-Chloro-4-fluorotoluene [webbook.nist.gov]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactivity of 4-Fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorotoluene is an aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring both an activating, ortho-, para-directing methyl group and a deactivating, ortho-, para-directing fluorine atom, presents a compelling case study in the principles of electrophilic aromatic substitution (EAS). This technical guide provides a comprehensive overview of the reactivity of this compound in key EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation. The interplay of inductive and resonance effects of the two substituents governs the regioselectivity of these reactions, leading to a nuanced product distribution that is critical for synthetic planning. This document offers detailed experimental protocols, quantitative data on isomer distribution, and visual diagrams to elucidate the underlying principles of its reactivity.

Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution on this compound is controlled by the combined electronic effects of the methyl (-CH₃) and fluoro (-F) groups.

-

Methyl Group (-CH₃): The methyl group is an activating group that directs incoming electrophiles to the ortho and para positions. This is due to its electron-donating inductive effect (+I) and hyperconjugation, which stabilize the positively charged intermediate (arenium ion) formed during the substitution.

-

Fluoro Group (-F): The fluorine atom is a deactivating group, yet it also directs incoming electrophiles to the ortho and para positions. Its strong electron-withdrawing inductive effect (-I) deactivates the ring towards electrophilic attack compared to benzene. However, its ability to donate a lone pair of electrons through resonance (+M effect) stabilizes the arenium ion when the electrophile attacks the ortho and para positions. The resonance effect is stronger for directing the position of substitution, while the inductive effect has a greater impact on the overall reaction rate.

In this compound, the positions ortho to the methyl group (C2 and C6) and the positions ortho to the fluorine group (C3 and C5) are the potential sites for electrophilic attack. The position para to the fluorine is occupied by the methyl group, and vice versa. Therefore, the substitution will occur at the positions activated by both groups.

Quantitative Data on Isomer Distribution

The following table summarizes the reported isomer distributions for various electrophilic aromatic substitution reactions on this compound. It is important to note that reaction conditions can significantly influence these ratios.

| Reaction Type | Electrophile/Reagent | Position 2 (% Ortho to -CH₃) | Position 3 (% Ortho to -F) | Other Products |

| Nitration | HNO₃ / H₂SO₄ | Major Product | Minor Product | - |

| Bromination | Br₂ / Acetic Acid, Fe, I₂ | 41.9 | 57 | 1.1% Dibromo-4-fluorotoluene[1] |

| Sulfonation | Fuming H₂SO₄ | Major Product | Minor Product | - |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | Predominantly this isomer | - | - |

Key Electrophilic Aromatic Substitution Reactions

Nitration

The nitration of this compound with a mixture of concentrated nitric acid and sulfuric acid is expected to yield a mixture of 4-fluoro-2-nitrotoluene and 4-fluoro-3-nitrotoluene. The position ortho to the activating methyl group (position 2) is generally favored over the position ortho to the deactivating fluorine group (position 3).

Experimental Protocol: Nitration of this compound (Adapted from general procedures)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Preparation of Nitrating Mixture: In a separate flask, slowly add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Addition of Substrate: Slowly add 5.5 g (0.05 mol) of this compound to the cooled sulfuric acid in the reaction flask, maintaining the temperature below 10 °C.

-

Nitration: Add the cold nitrating mixture dropwise to the stirred this compound solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Completion: After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Workup: Pour the reaction mixture slowly onto 100 g of crushed ice with stirring. Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography to separate the isomers.

Halogenation (Bromination)

The bromination of this compound in the presence of a Lewis acid catalyst yields a mixture of 2-bromo-4-fluorotoluene and 3-bromo-4-fluorotoluene. Experimental data shows that under certain conditions, the product substituted ortho to the fluorine (3-bromo-4-fluorotoluene) can be the major product.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. [PDF] Solid acid catalysts for fluorotoluene nitration using nitric acid | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Health and Safety Hazards of 4-Fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory and industrial operations should be conducted in accordance with established safety protocols and regulations.

Executive Summary

4-Fluorotoluene (p-fluorotoluene) is a fluorinated aromatic hydrocarbon utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While its use is widespread in research and development, a comprehensive understanding of its health and safety hazards is paramount for ensuring occupational safety and mitigating risk. This technical guide provides an in-depth analysis of the available toxicological data, physicochemical properties, and safety precautions associated with this compound. Due to a notable lack of publicly available, in-depth toxicological studies specifically for this compound, this guide also incorporates data from structurally related compounds to provide a more complete hazard profile. All quantitative data are summarized in structured tables, and relevant biological pathways and experimental workflows are visualized to facilitate understanding.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for evaluating its behavior in various experimental and environmental conditions.

| Property | Value | Reference |

| Molecular Formula | C₇H₇F | [2] |

| Molecular Weight | 110.13 g/mol | [2] |

| CAS Number | 352-32-9 | [2] |

| Appearance | Colorless to slightly yellow liquid with an aromatic odor | [3][4] |

| Boiling Point | 116-116.6 °C | [2][3] |

| Melting Point | -56 °C | [2][3] |

| Flash Point | 10 °C (50 °F) - closed cup | [5] |

| Density | 1.005 g/cm³ at 15 °C | [3] |

| Vapor Pressure | 39.81 mmHg at 25 °C | [3] |

| Water Solubility | Immiscible | [3] |

| logP (Octanol-Water Partition Coefficient) | 2.8 | [2] |

Toxicological Profile

The toxicological data for this compound is not extensively documented in publicly accessible literature. Much of the available information is qualitative and derived from safety data sheets. Where specific data for this compound is lacking, information from related compounds is presented to infer potential hazards.

Acute Toxicity

Acute toxicity data for this compound is sparse. General hazard statements suggest it is harmful if swallowed, in contact with skin, or inhaled.[6]

| Route | Species | Value | Compound | Reference |

| Parenteral | Mouse | LD₅₀: 500 mg/kg | This compound | [3] |

| Oral | Rat | LD₅₀: > 5,000 mg/kg | 2-Fluorotoluene | [7] |

| Inhalation | Rat | LC₅₀ (4h): > 5.77 mg/L | 2-Fluorotoluene | [7] |

| Dermal | Rabbit | LD₅₀: > 2,000 mg/kg | 2-Fluorotoluene | [7] |

Skin and Eye Irritation

This compound is classified as a skin and eye irritant.[6] Prolonged contact may lead to dermatitis due to its solvent properties.[8]

Mutagenicity

There is no specific data available for the mutagenicity of this compound.[9] However, a study on the structurally similar compound p-chloro-α,α,α-trifluorotoluene showed no evidence of mutagenicity in a bacterial reverse mutation (Ames) test.[4]

Carcinogenicity

No carcinogenicity studies have been reported for this compound.[9] The International Agency for Research on Cancer (IARC) has not classified this compound.[9] Studies on p-chloro-α,α,α-trifluorotoluene by the National Toxicology Program (NTP) showed some evidence of carcinogenic activity in rats and clear evidence in mice.[10]

Repeated-Dose Toxicity

Specific repeated-dose toxicity studies for this compound are not publicly available. A 28-day subchronic oral toxicity study on 4-chloro-α,α,α-trifluorotoluene in Sprague-Dawley rats established a No-Observable-Effect Level (NOEL) of 10 mg/kg/day.[3] At higher doses, effects included decreased body-weight gain, alterations in lipid metabolism, and histological changes in the kidneys and liver.[3]

Fire and Explosion Hazards

This compound is a highly flammable liquid and vapor.[8] Vapors may travel to a source of ignition and flash back.[11]

| Hazard | Information | Reference |

| Flammability | Highly flammable liquid and vapor | [8] |

| Flash Point | 10 °C (50 °F) - closed cup | [5] |

| Suitable Extinguishing Media | Dry chemical, CO₂, water spray, or alcohol-resistant foam | [11] |

| Hazardous Combustion Products | Carbon oxides and hydrogen fluoride | [9] |

| Special Hazards | Containers may explode in a fire. Vapors can form explosive mixtures with air. | [11] |

Handling, Storage, and Personal Protective Equipment (PPE)

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Avoid contact with skin and eyes, and avoid inhalation of vapor or mist.[9] All equipment used when handling the product must be grounded to prevent static discharge.[2]

-

Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[8] Keep away from sources of ignition.[8] Incompatible with strong oxidizing agents.[9]

Personal Protective Equipment

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves.[9]

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[12]

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the public domain. The following are generalized protocols for key toxicological assays that would be relevant for assessing the hazards of this compound, based on OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test) - General Protocol (based on OECD TG 471)

This test evaluates the potential of a substance to induce gene mutations.

Repeated Dose 28-day Oral Toxicity Study - General Protocol (based on OECD TG 407)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a 28-day period.

Potential Signaling Pathways and Metabolism

Proposed Metabolic Pathway

Based on studies of fluorotoluene metabolism in fungi, a likely metabolic pathway for this compound in mammals involves oxidation of the methyl group, leading to the formation of 4-fluorobenzyl alcohol, which is further oxidized to 4-fluorobenzoic acid.[13][14] An alternative minor pathway could involve hydroxylation of the aromatic ring.

Potential for Interaction with Signaling Pathways

There is no direct evidence for the effect of this compound on specific signaling pathways. However, studies on the parent compound, toluene, have shown that it can inhibit L1-mediated neurite outgrowth by affecting the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway.[11] It is plausible that this compound, due to its structural similarity, could exert similar effects. This remains a hypothesis requiring experimental validation.

Conclusion and Data Gaps

This compound is a flammable liquid that poses hazards of skin, eye, and respiratory irritation. While a parenteral LD₅₀ in mice has been established, comprehensive data on its acute oral, dermal, and inhalation toxicity, as well as its potential for mutagenicity, carcinogenicity, and reproductive toxicity, are notably absent in publicly available literature. The provided information on related fluorinated and non-fluorinated toluene analogues suggests that potential target organs for toxicity could include the liver and kidneys, and there is a possibility of effects on the central nervous system.

The primary data gaps for a complete risk assessment of this compound include:

-

Standardized acute toxicity studies (oral, dermal, inhalation).

-

In vitro and in vivo genotoxicity assays.

-

Chronic toxicity and carcinogenicity bioassays.

-

Reproductive and developmental toxicity studies.

-

Toxicokinetic studies detailing absorption, distribution, metabolism, and excretion (ADME).

-

Mechanistic studies to identify specific cellular and molecular targets and affected signaling pathways.

Given these significant data gaps, a precautionary approach should be adopted when handling this compound. Researchers and drug development professionals should implement stringent safety controls and consider the potential for hazards identified in structurally related compounds. Further toxicological investigation is warranted to fully characterize the health and safety profile of this compound.

References

- 1. oecd.org [oecd.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Subchronic oral toxicity of 4-chloro-alpha, alpha, alpha-trifluorotoluene in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. The Toxic Effect of Toluene on Ovarian Cells Can Be Prevented by the MicroRNA miR-152 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of p-Chloro-α,α,α-trifluorotoluene (CASRN 98-56-6) in Sprague Dawley (Hsd: Sprague Dawley® SD®) Rats and B6C3F1/N Mice (Inhalation Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Fluoro‐recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Toxicology and carcinogenesis studies of p-chloro-α,α,α-trifluorotoluene in Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice (inhalation studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TOLUENE DISRUPTION OF THE FUNCTIONS OF L1 CELL ADHESION MOLECULE AT CONCENTRATIONS ASSOCIATED WITH OCCUPATIONAL EXPOSURES - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cleanchemlab.com [cleanchemlab.com]

- 13. Fungal Metabolism of Toluene: Monitoring of Fluorinated Analogs by 19F Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fungal metabolism of toluene: monitoring of fluorinated analogs by (19)F nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Fluorotoluene: A Keystone Fluorinated Building Block in Modern Research and Development

Introduction

4-Fluorotoluene is a fluorinated aromatic compound that has emerged as a critical building block in the synthesis of a wide array of valuable molecules. Its unique physicochemical properties, conferred by the presence of a fluorine atom on the toluene ring, make it a versatile precursor for pharmaceuticals, agrochemicals, and advanced materials. The fluorine atom's high electronegativity and small size can significantly influence the metabolic stability, lipophilicity, and binding affinity of a molecule, making it a highly desirable feature in drug design. This technical guide provides an in-depth overview of the role of this compound in research, detailing its key reactions, applications, and the experimental protocols for its utilization.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis.

| Property | Value |

| Molecular Formula | C7H7F |

| Molar Mass | 110.13 g/mol |

| Appearance | Colorless liquid |

| Density | 1.00 g/cm³ |

| Melting Point | -57 °C |

| Boiling Point | 116 °C |

| Solubility in Water | 0.0515 g/L |

| Refractive Index | 1.469 |

| CAS Number | 352-32-9 |

Core Synthetic Transformations

This compound serves as a versatile starting material for a variety of chemical transformations that yield other important fluorinated building blocks. The presence of the methyl group and the fluorine atom directs the regioselectivity of these reactions.

Caption: Key synthetic transformations of this compound.

Applications in Pharmaceutical Synthesis

The introduction of fluorine into drug candidates can enhance their pharmacological profile. This compound is a key starting material for several pharmaceuticals.

Synthesis of Leteprinim

Leteprinim is a neuroprotective agent that has been investigated for its potential in treating neurodegenerative diseases. Its synthesis can be initiated from this compound.

Caption: Synthetic pathway of Leteprinim from this compound.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthesis.

1. Oxidation of this compound to 4-Fluorobenzoic Acid

This protocol describes a common method for the oxidation of the methyl group of this compound.

-

Materials: this compound, potassium permanganate (KMnO4), sodium hydroxide (NaOH), hydrochloric acid (HCl), distilled water.

-

Procedure:

-

A solution of NaOH in distilled water is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

This compound is added to the flask.

-

KMnO4 is added portion-wise to the heated reaction mixture.

-

The mixture is refluxed until the purple color of the permanganate disappears.

-

After cooling, the manganese dioxide byproduct is removed by filtration.

-

The filtrate is acidified with HCl to precipitate the 4-fluorobenzoic acid.

-

The product is collected by filtration, washed with cold water, and dried.

-

2. Side-Chain Bromination of this compound

This procedure outlines the free-radical bromination of the methyl group.

-

Materials: this compound, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl4).

-

Procedure:

-

This compound, NBS, and a catalytic amount of AIBN are dissolved in CCl4 in a round-bottom flask fitted with a reflux condenser.

-

The mixture is heated to reflux under illumination with a tungsten lamp to initiate the reaction.

-

The reaction is monitored by TLC or GC until the starting material is consumed.

-

The reaction mixture is cooled, and the succinimide byproduct is filtered off.

-

The solvent is removed under reduced pressure to yield the crude 4-fluorobenzyl bromide, which can be purified by distillation or chromatography.

-

Quantitative Reaction Data

The efficiency of synthetic transformations is a key consideration. The following table summarizes typical yields for the conversion of this compound to its primary derivatives.

| Starting Material | Reagents | Product | Yield (%) |

| This compound | KMnO4, NaOH | 4-Fluorobenzoic Acid | 75-85 |

| This compound | NBS, AIBN | 4-Fluorobenzyl Bromide | 80-90 |

| This compound | HNO3, H2SO4 | 2-Nitro-4-fluorotoluene | 60-70 |

| This compound | CrO2Cl2 | 4-Fluorobenzaldehyde | 65-75 |

Hypothetical Signaling Pathway Modulation

While the direct signaling pathways for all drugs derived from this compound are not detailed here, a common mechanism for neuroprotective agents like Leteprinim involves the modulation of intracellular signaling cascades that promote cell survival and inhibit apoptosis.

Solubility Profile of 4-Fluorotoluene: A Technical Guide for Laboratory Professionals

An in-depth examination of the solubility characteristics of 4-Fluorotoluene in common laboratory solvents, providing critical data and procedural guidance for researchers, scientists, and professionals in drug development.

Introduction

This compound (p-fluorotoluene) is an aromatic organic compound with a fluorine atom substituted at the para position of the methyl group on a benzene ring. Its unique physicochemical properties, including moderate polarity, make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] A thorough understanding of its solubility in various laboratory solvents is paramount for its effective use in chemical synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound, supported by tabulated data, detailed experimental protocols, and a visual representation of the solubility determination workflow.

Quantitative Solubility Data

The solubility of this compound is influenced by the polarity of the solvent, following the principle of "like dissolves like." As a moderately polar compound, it exhibits good solubility in a range of organic solvents.[3] The following tables summarize the available quantitative and qualitative solubility data for this compound in common laboratory solvents. Due to the limited availability of precise quantitative data for all solvents, information on its miscibility is also provided, as miscibility indicates solubility in all proportions. For comparative purposes, solubility data for the structurally similar compounds, toluene and fluorobenzene, are also included.

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent | Chemical Formula | Solubility of this compound | Temperature (°C) |

| Polar Protic | Water | H₂O | 200 mg/L[3][4] | 25 |

| Slightly Soluble[1] | ||||

| Nearly Insoluble[3] | ||||

| Immiscible[5] | ||||

| Ethanol | C₂H₅OH | Miscible (Soluble in all proportions) | Not Specified | |

| Methanol | CH₃OH | Miscible (Soluble in all proportions) | Not Specified | |

| Polar Aprotic | Acetone | C₃H₆O | Soluble (Presumed Miscible) | Not Specified |

| Dichloromethane | CH₂Cl₂ | Soluble | Not Specified | |

| Chloroform | CHCl₃ | Soluble | Not Specified | |

| Ethyl Acetate | CH₃COOC₂H₅ | Soluble | Not Specified | |

| Non-Polar | Diethyl Ether | (C₂H₅)₂O | Miscible (Soluble in all proportions) | Not Specified |

| Toluene | C₇H₈ | Soluble (Presumed Miscible) | Not Specified | |

| Hexane | C₆H₁₄ | Soluble | Not Specified |

Table 2: Comparative Solubility of Toluene and Fluorobenzene in Common Laboratory Solvents

| Solvent | Chemical Formula | Solubility of Toluene | Solubility of Fluorobenzene |

| Water | H₂O | 526 mg/L at 25°C[6] | 1.54 g/L at 30°C[7] |

| Ethanol | C₂H₅OH | Miscible[8] | Miscible[7] |

| Acetone | C₃H₆O | Miscible[6][8] | Not Specified |

| Dichloromethane | CH₂Cl₂ | Soluble | Not Specified |

| Chloroform | CHCl₃ | Miscible[6][8] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Miscible[6][8] | Miscible[7] |

| Hexane | C₆H₁₄ | Soluble | Not Specified |

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid compound like this compound in a given solvent is a fundamental experimental procedure. The following protocol is a generalized method based on established guidelines from organizations such as ASTM and OECD.[9][10][11][12] This method is designed to provide a reliable and reproducible measurement of solubility.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Pipettes

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

-

Vials for sample analysis

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess of the solute is crucial to ensure that a saturated solution is formed.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A minimum of 24 hours is recommended, with periodic vigorous shaking. For some systems, longer equilibration times may be necessary.

-

-

Phase Separation:

-

After the equilibration period, allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow for the separation of the undissolved this compound.

-

To ensure complete separation of the excess solute, centrifuge the saturated solution at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining undissolved micro-droplets.

-

Record the exact weight of the collected filtrate.

-

-

Analytical Quantification:

-

Prepare a series of calibration standards of this compound in the same solvent with known concentrations.

-

Analyze the calibration standards and the filtered saturated solution sample using a calibrated analytical method, such as GC-FID.

-

From the calibration curve, determine the concentration of this compound in the saturated solution.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or milligrams per liter (mg/L).

-

Report the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Conclusion

This compound demonstrates a solubility profile consistent with a moderately polar aromatic compound. It is miscible with common polar organic solvents such as alcohols and ethers, and shows good solubility in other organic media, while exhibiting low solubility in water. The provided data and experimental protocol offer a valuable resource for laboratory professionals engaged in research and development activities involving this versatile chemical intermediate. Accurate knowledge of its solubility is essential for optimizing reaction conditions, designing purification processes, and developing new formulations.

References

- 1. CAS 352-32-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. echemi.com [echemi.com]